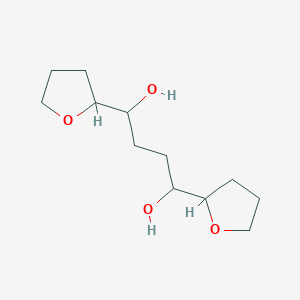
1,4-Butanediol, 1,4-bis(tetrahydro-2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Butanediol, 1,4-bis(tetrahydro-2-furanyl)- is an organic compound that belongs to the class of diols It is characterized by the presence of two tetrahydro-2-furanyl groups attached to a 1,4-butanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Butanediol, 1,4-bis(tetrahydro-2-furanyl)- can be synthesized through several synthetic routes. One common method involves the reaction of 1,4-butanediol with tetrahydrofuran in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of 1,4-Butanediol, 1,4-bis(tetrahydro-2-furanyl)- often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is usually obtained through a combination of distillation and chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1,4-Butanediol, 1,4-bis(tetrahydro-2-furanyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tetrahydro-2-furanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and other reduced derivatives.
Substitution: Compounds with substituted functional groups replacing the tetrahydro-2-furanyl groups.
Scientific Research Applications
1,4-Butanediol, 1,4-bis(tetrahydro-2-furanyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,4-Butanediol, 1,4-bis(tetrahydro-2-furanyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of other biologically active molecules. It may also interact with enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: A simpler diol with similar backbone structure but without the tetrahydro-2-furanyl groups.
Tetrahydrofuran: A cyclic ether that shares structural similarities with the tetrahydro-2-furanyl groups.
1,4-Butanediol, 1,4-bis(2-furanyl): A related compound with furanyl groups instead of tetrahydro-2-furanyl groups.
Uniqueness
1,4-Butanediol, 1,4-bis(tetrahydro-2-furanyl)- is unique due to the presence of tetrahydro-2-furanyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
142421-10-1 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
1,4-bis(oxolan-2-yl)butane-1,4-diol |
InChI |
InChI=1S/C12H22O4/c13-9(11-3-1-7-15-11)5-6-10(14)12-4-2-8-16-12/h9-14H,1-8H2 |
InChI Key |
XROWTUTYZXPEFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(CCC(C2CCCO2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]-](/img/structure/B12550987.png)
![4-[(4-{[10-(4-{[(Benzyloxy)carbonyl]oxy}phenoxy)decyl]oxy}-2-tert-butylphenoxy)carbonyl]benzoate](/img/structure/B12550998.png)
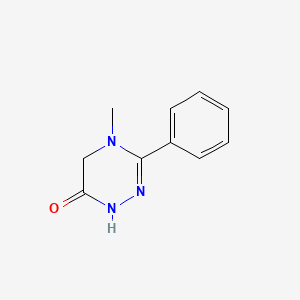
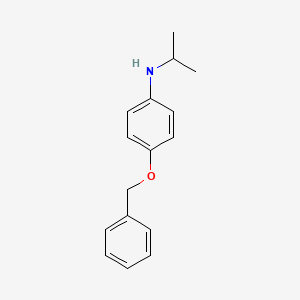
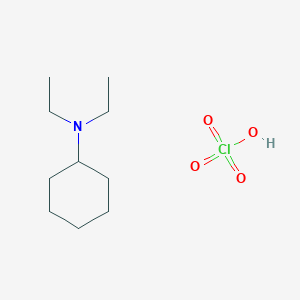
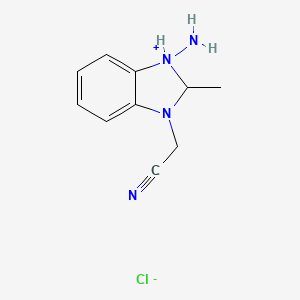
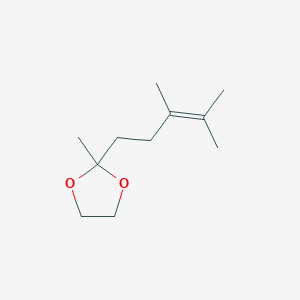
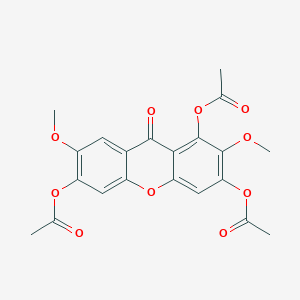
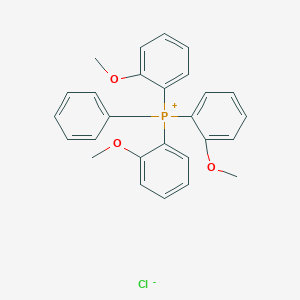
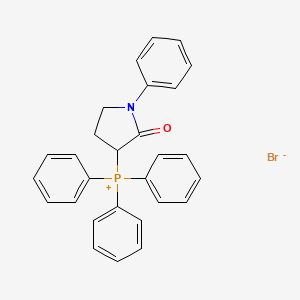
![[(4-Chlorophenyl)methyl]phosphonic dichloride](/img/structure/B12551026.png)


